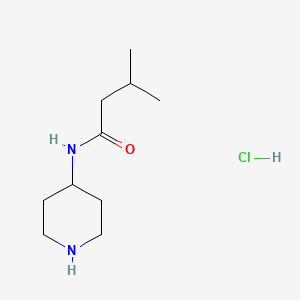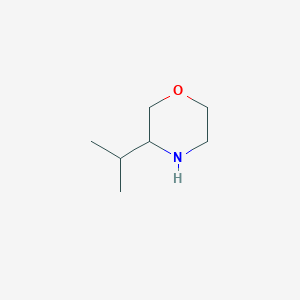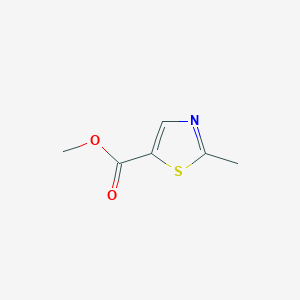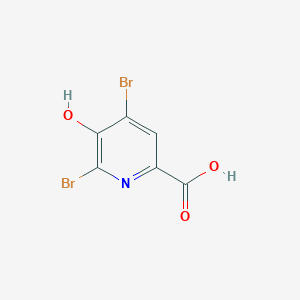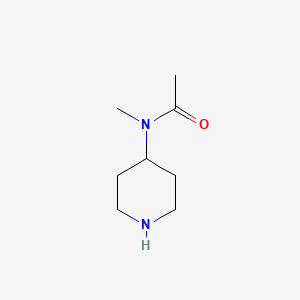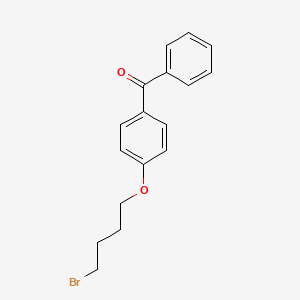
2-chloro-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate involves the reaction of chlorambucil with a sulfadiazine derivative, using a Schiff's base as a protective group for the aromatic amine . Similarly, the synthesis of N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for diamination of enones is described, highlighting the role of molecular sieves and temperature in controlling product formation . These examples demonstrate the versatility of benzenesulfonamides in synthesis and their potential to be modified into various derivatives, including 2-chloro-N-ethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The papers do not provide detailed structural analysis of 2-chloro-N-ethylbenzenesulfonamide, but they do discuss the structures of related compounds. For example, the structure of N,N-dichloro-2-methylbenzenesulfonamide and its reactivity with trichloroethylene to form highly electrophilic N-sulfonyl polyhaloaldehyde imines is mentioned . This suggests that the molecular structure of benzenesulfonamides can significantly influence their reactivity and the types of reactions they can undergo.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is diverse, as evidenced by the various reactions described in the papers. N,N-dichloro-2-nitrobenzenesulfonamide is used for the direct diamination of alpha,beta-unsaturated ketones , while N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent for a range of substrates . The reactions of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene and the nucleophilic addition reactions of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides further illustrate the chemical versatility of these compounds. These reactions are indicative of the types of chemical transformations that 2-chloro-N-ethylbenzenesulfonamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are not explicitly discussed in the provided papers. However, the reactivity patterns and synthesis methods suggest that these compounds are likely to be solid at room temperature and may exhibit varying solubilities in organic solvents. The presence of the sulfonamide group is likely to influence the acidity and hydrogen bonding capabilities of these compounds. The papers also imply that the substituents on the benzene ring and the sulfonamide nitrogen can significantly affect the physical and chemical properties of these derivatives .
Scientific Research Applications
Novel Synthesis Methods
A study by Zhao et al. (2017) presented a novel method for synthesizing 2-chloro enesulfonamides, including 2-chloro-N-ethylbenzenesulfonamide, through a one-pot addition-elimination process. This approach involved the use of N-chloro-N-fluorobenzenesulfonamides (CFBSA) and styrenes, demonstrating versatility in the synthesis of sulfonamides (Zhao, Pu, & Yang, 2017).
Chlorinating Reagent Development
Pu et al. (2016) developed N-chloro-N-methoxybenzenesulfonamide, a chlorinating reagent that can be used for chlorinating a wide range of compounds, including phenols and anisoles. This reagent was synthesized in high yield and demonstrated utility in obtaining chlorinated products (Pu, Li, Lu, & Yang, 2016).
Antitumor Applications
In 2002, Owa et al. evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. They found that certain sulfonamides, including those related to 2-chloro-N-ethylbenzenesulfonamide, were effective as cell cycle inhibitors and progressed to clinical trials. This study highlighted the potential of sulfonamides in oncology (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Versatility in Preparing Secondary Amines
Fukuyama et al. (1995) discussed how 2- and 4-nitrobenzenesulfonamides, which are closely related to 2-chloro-N-ethylbenzenesulfonamide, are useful in smoothly undergoing alkylation to yield N-alkylated sulfonamides. This provides a pathway for creating secondary amines, showing the chemical versatility of such compounds (Fukuyama, Jow, & Cheung, 1995).
Future Directions
properties
IUPAC Name |
2-chloro-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQULJOGIDLPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


